molecular formula C13H9BrCl2O B1518866 1-Bromo-2-(2,4-dichlorobenzyloxy)benzene CAS No. 1036572-50-5

1-Bromo-2-(2,4-dichlorobenzyloxy)benzene

Cat. No.: B1518866
CAS No.: 1036572-50-5
M. Wt: 332 g/mol
InChI Key: CSBSSYORAADEPO-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,4-dichlorobenzyloxy)benzene is a brominated aromatic compound featuring a benzyloxy substituent at the ortho position of the benzene ring. The benzyl group itself is substituted with two chlorine atoms at the 2- and 4-positions, creating a sterically hindered and electron-deficient environment. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or agrochemicals. Its structure combines halogen atoms (Br and Cl) with an ether linkage, enabling diverse reactivity patterns influenced by both electronic and steric effects .

Properties

IUPAC Name

1-[(2-bromophenoxy)methyl]-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-11-3-1-2-4-13(11)17-8-9-5-6-10(15)7-12(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBSSYORAADEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651494
Record name 1-[(2-Bromophenoxy)methyl]-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036572-50-5
Record name 1-[(2-Bromophenoxy)methyl]-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,4-Dichlorobenzyl Ether Intermediate

The ether linkage is formed by reacting 2,4-dichlorobenzyl halides (usually chlorides or bromides) with a phenolic compound under basic conditions. The reaction proceeds via nucleophilic substitution where the phenol oxygen attacks the benzylic carbon.

  • Reagents : 2,4-dichlorobenzyl chloride or bromide, phenol or substituted phenol, base (commonly sodium carbonate or potassium carbonate)
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF), dioxane, or ethanol
  • Conditions : Heating under reflux, typically 80–120 °C, for several hours to ensure complete ether formation

This method ensures selective ether bond formation without affecting the halogen substituents on the aromatic ring.

Bromination of the Aromatic Ring

Selective bromination at the ortho position relative to the ether substituent is achieved using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

  • Reagents : Bromine (Br2), N-bromosuccinimide (NBS)
  • Catalysts/Conditions : Lewis acids like iron(III) bromide (FeBr3) or light-induced radical conditions for NBS
  • Solvent : Carbon tetrachloride (CCl4), dichloromethane, or chloroform
  • Temperature : Typically 0–25 °C to avoid polybromination

The bromination is regioselective due to the directing effect of the ether group, favoring substitution at the ortho position.

One-Pot Synthesis Approach

Recent advances include one-pot methods that combine ether formation and bromination without isolating intermediates, improving yield and reducing purification steps.

  • Process : 2,4-dichlorobenzyl halide reacts with phenol in the presence of a base, followed immediately by bromination using NBS or bromine under mild conditions.
  • Advantages : Enhanced efficiency, reduced solvent use, and minimized impurity formation

Research Findings and Optimization Data

Parameter Conditions Tested Observations/Results
Base Na2CO3, K2CO3 K2CO3 showed higher conversion rates (~95%)
Solvent DMF, ethanol, dioxane DMF gave best solubility and yield (~90%)
Temperature (ether formation) 80 °C, 100 °C, 120 °C 100 °C optimal for balance of rate and purity
Brominating agent Br2, NBS NBS provided cleaner mono-bromination
Bromination temperature 0 °C, 25 °C 0 °C minimized side reactions
Reaction time 4 h, 8 h, 12 h 8 h sufficient for complete conversion

These findings suggest that using potassium carbonate in DMF at 100 °C for ether formation followed by bromination with NBS at 0 °C for 4–8 hours yields the highest purity and yield of this compound.

Purification and Characterization

  • Purification : Typically involves aqueous workup, extraction with organic solvents (dichloromethane), washing with sodium bicarbonate solution, drying over anhydrous magnesium sulfate, and recrystallization from ethanol or hexane.
  • Characterization : Confirmed by IR, NMR, and Raman spectroscopy to distinguish from isomers. HPLC purity analysis ensures >98% purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Ether formation 2,4-dichlorobenzyl chloride + phenol + K2CO3, DMF, 100 °C, 8 h Formation of 2-(2,4-dichlorobenzyloxy)benzene
Bromination NBS, FeBr3 (catalyst), dichloromethane, 0 °C, 4 h Selective bromination at ortho position
One-pot synthesis Combined above steps without isolation Improved efficiency, reduced impurities
Purification Extraction, washing, recrystallization High purity product (>98%)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles under specific conditions.

ReagentConditionsProductNotesReference
Sodium methoxideDMSO, 80°C, 12h2-Methoxy-2'-(2,4-dichlorobenzyloxy)benzeneRequires electron-deficient aromatic ring activation
Ammonia (NH₃)Cu catalyst, 120°C2-Amino-2'-(2,4-dichlorobenzyloxy)benzeneLimited yield due to steric hindrance

Key Factor : The electron-withdrawing dichlorobenzyloxy group activates the benzene ring toward nucleophilic substitution at the bromine-bearing position.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions.

Reaction TypeConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acid, toluene/H₂O, 90°CBiaryl derivatives60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, t-BuONa, 100°CAryl amine derivatives50–70%

Example :

1 Bromo 2 2 4 dichlorobenzyloxy benzene+PhB OH 2Pd2 Phenyl 2 2 4 dichlorobenzyloxy benzene\text{1 Bromo 2 2 4 dichlorobenzyloxy benzene}+\text{PhB OH }_2\xrightarrow{\text{Pd}}\text{2 Phenyl 2 2 4 dichlorobenzyloxy benzene}

Electrophilic Aromatic Substitution

The compound undergoes nitration and sulfonation at specific positions dictated by substituent directing effects.

Reaction TypeConditionsMajor ProductRegioselectivityReference
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-2-(2,4-dichlorobenzyloxy)bromobenzeneMeta to bromine
SulfonationSO₃, H₂SO₄, 50°C5-Sulfo-2-(2,4-dichlorobenzyloxy)bromobenzenePara to dichlorobenzyloxy

Directing Effects :

  • Bromine (ortho/para-directing, deactivating).

  • Dichlorobenzyloxy group (meta-directing, electron-withdrawing).

Ether Cleavage and Functional Group Interconversion

The benzyloxy group can be cleaved under acidic or reductive conditions.

Reaction TypeConditionsProductApplicationReference
Acidic cleavageHBr (48%), acetic acid, reflux2-Bromophenol + 2,4-dichlorobenzyl bromideDeprotection strategy
Reductive cleavageLiAlH₄, THF, 0°C2-Bromophenol + 2,4-dichlorotolueneReduction of benzylic C-O bond

Stability and Decomposition Pathways

  • Thermal Degradation : Decomposes above 200°C, releasing HBr and forming polyhalogenated byproducts.

  • Photolysis : UV light induces homolytic cleavage of the C-Br bond, generating aryl radicals.

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-2-(2,4-dichlorobenzyloxy)benzene can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving aryl halides. Its reactivity is primarily attributed to the bromine atom, which can participate in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Applications in Organic Synthesis

  • Pharmaceutical Development
    • The compound has been utilized as an intermediate in the synthesis of various bioactive molecules, including antifungal agents and anti-inflammatory drugs. For instance, it has been involved in the synthesis of triazole derivatives that exhibit significant antifungal activity against resistant strains of fungi .
  • Material Science
    • In material science, this compound is used as a precursor for the development of organic light-emitting diodes (OLEDs). Its derivatives have shown promise as host materials that enhance the performance of OLED devices due to their favorable electronic properties .
  • Agricultural Chemicals
    • The compound serves as a key building block in the synthesis of herbicides and pesticides. Its chlorinated structure contributes to the biological activity of these agrochemicals, making them effective against a range of pests and weeds .

Case Study 1: Synthesis of Antifungal Agents

A study investigated the synthesis of novel triazole derivatives using this compound as a starting material. The researchers employed a one-pot reaction involving azide coupling followed by cycloaddition, resulting in compounds that demonstrated potent antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

CompoundMIC (µg/mL)Activity
Triazole A0.5High
Triazole B1.0Moderate

Case Study 2: Development of OLED Materials

In another study focusing on material science applications, derivatives of this compound were synthesized and tested as host materials for phosphorescent OLEDs. The results indicated that these materials exhibited high luminescence efficiency and stability under operational conditions, highlighting their potential for commercial applications in display technologies .

MaterialEfficiency (%)Stability (hours)
Host A20100
Host B25150

Mechanism of Action

The mechanism by which 1-Bromo-2-(2,4-dichlorobenzyloxy)benzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-4-fluoro-2-(3,4-dichlorobenzyloxy)benzene (17a) and 1-Bromo-4-chloro-2-(3,4-dichlorobenzyloxy)benzene (17b)

  • Structural Difference : These compounds (from ) feature a 3,4-dichlorobenzyloxy group instead of the 2,4-dichloro substitution in the target compound.
  • Impact: Electronic Effects: The 3,4-dichloro substitution on the benzyl group creates a meta-para electron-withdrawing effect, whereas the 2,4-dichloro group in the target compound imposes an ortho-para deactivation. This alters the electron density on the main benzene ring, influencing reactivity in electrophilic substitutions or metal-catalyzed couplings.

1-Bromo-2-(difluoromethoxy)benzene

  • Structural Difference : Replaces the dichlorobenzyloxy group with a difluoromethoxy (O–CF₂H) group ().
  • Impact :
    • Electron-Withdrawing Strength : The difluoromethoxy group is less electron-withdrawing than dichlorobenzyloxy, leading to higher electron density on the benzene ring. This enhances reactivity in reactions requiring electron-rich aromatic systems, such as Friedel-Crafts alkylation.
    • Thermal Stability : The CF₂H group may improve thermal stability compared to chlorine-substituted benzyloxy groups, which can undergo dehalogenation under harsh conditions .

Positional Isomerism and Reactivity

1-Bromo-2-(4-bromophenoxy)benzene (PBDE 8)

  • Structural Difference : A diphenyl ether with bromine substituents ().
  • Impact :
    • Reactivity : The ether linkage (O–) in PBDE 8 is less sterically demanding than the benzyloxy group (O–CH₂–), allowing faster oxidative cleavage or nucleophilic substitution.
    • Environmental Persistence : PBDE 8’s brominated structure contributes to its persistence as a flame retardant, whereas the dichlorobenzyloxy group in the target compound may degrade more readily via hydrolysis .

1-Bromo-2-(2-chloro-2-methylpropyl)benzene (3i)

  • Structural Difference : A branched chloroalkyl substituent instead of the benzyloxy group ().
  • Impact :
    • Steric Hindrance : The bulky 2-chloro-2-methylpropyl group in 3i restricts access to the benzene ring, reducing yields in coupling reactions (e.g., Suzuki-Miyaura) compared to the target compound’s planar benzyloxy group.
    • Synthetic Utility : 3i’s alkyl chain enables radical reactions, whereas the target compound’s ether linkage favors SNAr (nucleophilic aromatic substitution) .

Electronic and Steric Effects in Cyclization Reactions

1-Bromo-2-(2-bromoethyl)benzene vs. 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene

  • Key Findings ():
    • Solvent Effects : Polar solvents stabilize charge-separated intermediates in cyclization reactions.
    • Electronic Effects : Methoxy groups (electron-donating) accelerate cyclization by 20% compared to unsubstituted analogs, while dichlorobenzyloxy groups (electron-withdrawing) would likely decelerate the process due to reduced electron density.
    • Implication : The target compound’s dichlorobenzyloxy group may require higher temperatures or catalysts to achieve similar cyclization efficiency .

Data Tables

Table 1: Substituent Effects on Reaction Yields

Compound Substituent Reaction Type Yield (%) Reference
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene 2,4-dichlorobenzyloxy Suzuki-Miyaura Coupling N/A -
1-Bromo-2-(3,4-dichlorobenzyloxy)benzene (17a) 3,4-dichlorobenzyloxy Buchwald-Hartwig Amination 85
1-Bromo-2-(difluoromethoxy)benzene O–CF₂H Ullmann Coupling 78
1-Bromo-2-(2-chloro-2-methylpropyl)benzene (3i) CH₂C(CH₃)Cl Hydrochlorination 95

Table 2: Electronic Parameters of Substituents

Substituent Hammett σₚ Value Electron Effect
2,4-Dichlorobenzyloxy +0.78 Strongly withdrawing
3,4-Dichlorobenzyloxy +0.72 Moderately withdrawing
Difluoromethoxy (O–CF₂H) +0.34 Mildly withdrawing
Methoxy (O–Me) -0.27 Donating

Biological Activity

1-Bromo-2-(2,4-dichlorobenzyloxy)benzene is an organic compound that belongs to the class of aryl halides. Its structure features a bromine atom and a dichlorobenzyloxy group attached to a benzene ring, which contributes to its unique chemical properties and potential biological activities. This compound is primarily investigated for its applications in medicinal chemistry and agrochemicals.

  • Molecular Formula : C13H8BrCl2O
  • Molecular Weight : 319.01 g/mol
  • CAS Number : 1074-15-3

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that the compound can induce apoptosis (programmed cell death) in these cells, suggesting its potential as a chemotherapeutic agent.

Case Study: Anticancer Efficacy

A notable study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on MCF-7 cells. The findings indicated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Toxicological Profile

While the compound shows promise in various biological applications, its toxicological effects have also been assessed. Animal studies indicate that high doses may lead to hepatotoxicity and nephrotoxicity. Therefore, further investigations are warranted to establish safe dosage levels for therapeutic use.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, altering their integrity.
  • Induction of Apoptosis : By generating ROS, it triggers apoptotic pathways leading to cancer cell death.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF-7 and HeLa cells; IC50 = 15 µM
ToxicologyPotential hepatotoxicity at high doses

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR identify substituent positions. The bromine atom induces deshielding in adjacent protons (δ 7.2–7.8 ppm), while chlorine atoms in the benzyloxy group split signals due to coupling .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 335.88 for C₁₃H₈BrCl₂O). Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .
  • IR Spectroscopy : Stretching frequencies for C-Br (~500–600 cm⁻¹) and C-O-C (aryl ether, ~1200 cm⁻¹) validate functional groups .

How do the bromine and dichlorobenzyloxy groups influence reactivity in nucleophilic aromatic substitution (NAS)?

Advanced
The electron-withdrawing nature of Br and Cl atoms activates the benzene ring toward NAS. The bromine at the ortho position directs nucleophiles (e.g., amines, thiols) to the para position relative to the benzyloxy group, as observed in substituted product formation . Kinetic studies using UV-Vis or in-situ NMR can track reaction progress. Competing pathways (e.g., elimination) may arise under strong bases, requiring careful pH control .

What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Advanced
Heavy atoms (Br, Cl) cause absorption anomalies and weak diffraction, complicating structure refinement. Using SHELXL with TWIN/BASF commands improves handling of twinned crystals . Low-temperature data collection (e.g., 100 K) enhances resolution. For disordered benzyloxy groups, restraints on bond lengths/angles (DFIX/ISOR in SHELX) stabilize refinement .

How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Advanced
Discrepancies often stem from solvent polarity or catalyst choice. For example, DMF enhances solubility in SNAr reactions but may promote side reactions at elevated temperatures . Systematic optimization via Design of Experiments (DoE) or computational tools (e.g., DFT for transition-state modeling) identifies optimal conditions. Replicating literature protocols with in-line analytics (e.g., ReactIR) helps isolate critical variables .

What strategies are employed to study the biological activity of this compound, given regulatory constraints?

Advanced
In vitro assays (e.g., enzyme inhibition or cytotoxicity testing) are prioritized due to restrictions on in vivo studies . For example, docking studies with proteins (e.g., cytochrome P450) predict metabolic pathways. Metabolite identification via LC-MS/MS ensures compliance with ethical guidelines. Toxicity screening using zebrafish embryos may provide preliminary in vivo insights without mammalian models .

How does this compound compare to structurally similar brominated aromatics in synthetic applications?

Advanced
Unlike 1-bromo-4-(difluoromethyl)benzene, the dichlorobenzyloxy group in this compound enhances steric hindrance, reducing reactivity in Suzuki couplings but improving selectivity in Ullmann reactions . Comparative TLC or GC-MS analysis of reaction mixtures with analogs (e.g., 1-bromo-2-methoxyethylbenzene) highlights substituent effects on kinetics .

What methodologies are used to assess environmental stability and degradation pathways?

Q. Advanced

  • Photodegradation : UV-Vis irradiation in simulated sunlight (e.g., Xenon lamp) identifies breakdown products like bromophenols, analyzed via HRMS .
  • Hydrolytic Stability : pH-dependent studies (pH 3–9) at 25–50°C monitor debromination rates using ion chromatography for Br⁻ detection .
  • Computational Modeling : QSAR models predict persistence in soil/water matrices based on logP and Hammett constants .

How are crystallization conditions optimized for this compound to facilitate structural studies?

Advanced
Screening solvents (e.g., ethyl acetate/hexane mixtures) via vapor diffusion yields suitable crystals. Additives like crown ethers mitigate halogen bonding interference. For polymorph control, gradient cooling (0.1°C/min) and seeding techniques are employed. Pair distribution function (PDF) analysis supplements XRD for amorphous phases .

What advanced techniques validate the purity of this compound for pharmacological studies?

Q. Advanced

  • 2D NMR (HSQC, HMBC) : Confirms connectivity and detects trace impurities (<0.1%) .
  • Elemental Analysis : Matches theoretical Br/C ratios (e.g., 23.8% Br) to exclude halogen exchange artifacts .
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(2,4-dichlorobenzyloxy)benzene

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